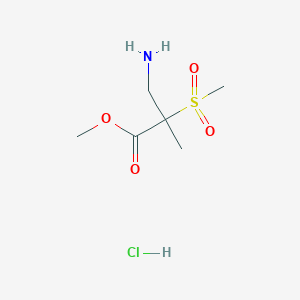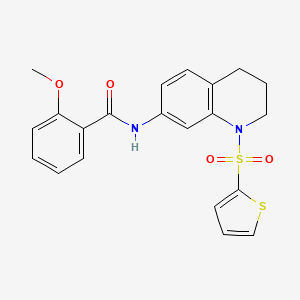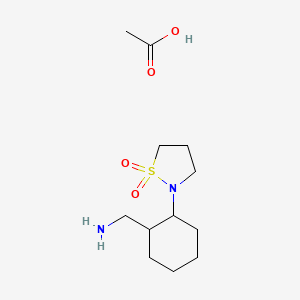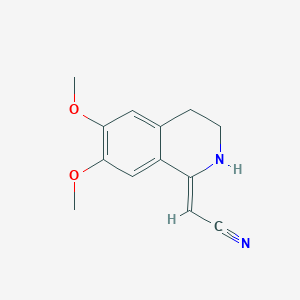
methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride is a chemical compound with the molecular formula C6H13NO4S·HCl It is a derivative of propanoic acid and contains both amino and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride typically involves the reaction of methyl 3-amino-2-methylpropanoate with a sulfonylating agent such as methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-methylpropanoate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Methyl 3-amino-2-methyl-2-methanesulfonylpropanoate: Similar structure but different functional groups, leading to different reactivity and applications.
Methyl 3-amino-2-methyl-2-ethylsulfonylpropanoate: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness
methyl3-amino-2-methanesulfonyl-2-methylpropanoatehydrochloride is unique due to the presence of both amino and sulfonyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-amino-2-methyl-2-methylsulfonylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.ClH/c1-6(4-7,5(8)11-2)12(3,9)10;/h4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKNADKUHPIDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(=O)OC)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-({2-Methyl-3-phenyl-5-propylpyrazolo[1,5-A]pyrimidin-7-YL}amino)phenyl]acetamide](/img/structure/B2883721.png)
![[3-(Aminomethyl)cyclobutyl]methanol](/img/structure/B2883722.png)
![Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2883723.png)

![5-Methoxy-2-[5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B2883726.png)

![3-(1H-pyrazol-1-yl)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2883729.png)

![N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide](/img/structure/B2883731.png)


![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2883738.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2883740.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2883741.png)
